2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide
Description
2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin (2H-chromene) core with benzofuran and phenylcarbamoyl substituents. Its molecular formula is C₂₅H₁₅FN₂O₅ (for the fluorophenyl variant) or C₂₆H₁₈N₂O₅ (for the methyl-substituted analog), depending on modifications . The coumarin moiety is functionalized at the 3-position with a carboxamide group linked to a benzofuran ring, which itself bears a phenylcarbamoyl group at the 2-position.
Properties
IUPAC Name |
2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O5/c28-23(18-14-15-8-4-6-12-19(15)32-25(18)30)27-21-17-11-5-7-13-20(17)31-22(21)24(29)26-16-9-2-1-3-10-16/h1-14H,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGCJWRKZNTBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of a suitable precursor, such as a substituted phenylacetylmalonate, under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of carbonyl groups to alcohols.
Substitution: : Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Production of alcohols.
Substitution: : Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide may serve as a probe to study enzyme-substrate interactions or as a potential inhibitor for specific biological targets.
Medicine
In the medical field, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism by which 2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
Challenges :
- Benzofuran intermediates (e.g., 1-benzofuran-3-yl amines) are synthetically demanding due to ring stability .
- High-temperature reflux (>80°C) is common but risks decomposition of sensitive substituents .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
